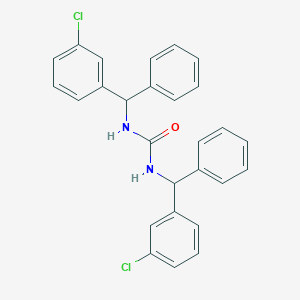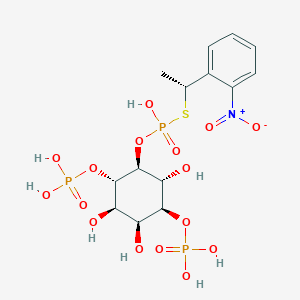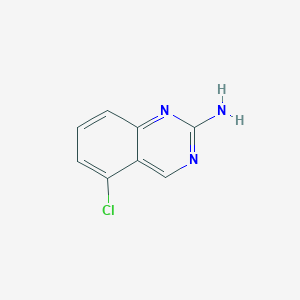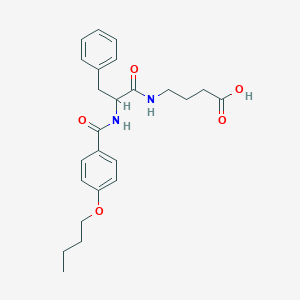
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea, also known as BCMU, is a chemical compound that has been widely used in scientific research as a pharmacological tool to investigate the physiological and biochemical effects of its interaction with the central nervous system. BCMU has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Mecanismo De Acción
The exact mechanism of action of N,N'-Bis((3-chlorophenyl)phenylmethyl)urea is not fully understood, but it is believed to involve the inhibition of the dopamine transporter, which leads to increased dopamine release in the synaptic cleft. This compound may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems, which could contribute to its overall effects on behavior and physiology.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and hyperthermia. This compound has also been shown to increase heart rate and blood pressure in rodents, which could be related to its effects on the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-Bis((3-chlorophenyl)phenylmethyl)urea in lab experiments is its ability to selectively modulate the activity of the dopamine system, which is involved in a range of physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Direcciones Futuras
Future research on N,N'-Bis((3-chlorophenyl)phenylmethyl)urea could focus on further elucidating its mechanism of action and its effects on other neurotransmitter systems. Additionally, this compound could be used in combination with other pharmacological tools to investigate the interactions between different neurotransmitter systems and their effects on behavior and physiology. Finally, future research could explore the potential therapeutic applications of this compound, particularly in the treatment of disorders related to dopamine dysfunction, such as Parkinson's disease and addiction.
Métodos De Síntesis
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea can be synthesized through the reaction of 3-chlorobenzyl chloride and N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by reaction with phenyl isocyanate. The resulting product can be purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has been used in various scientific research studies to investigate its effects on the central nervous system. For example, this compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia in rodents, which are behavioral effects consistent with increased dopamine release.
Propiedades
| 160807-84-1 | |
Fórmula molecular |
C27H22Cl2N2O |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
1,3-bis[(3-chlorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32) |
Clave InChI |
GDLNHTWXBSKNCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Sinónimos |
1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)












